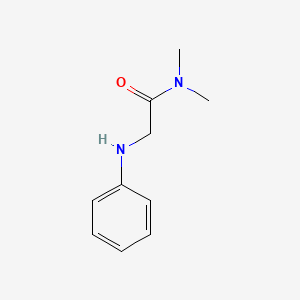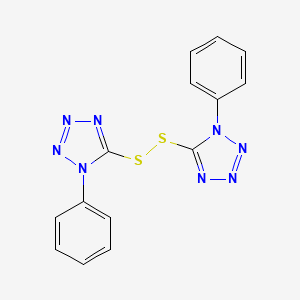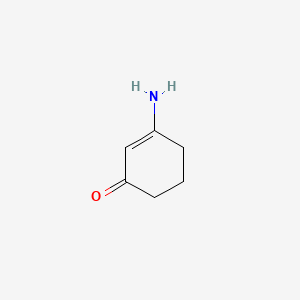
N,N-dimethyl-2-(phenylamino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-2-(phenylamino)acetamide is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23100 g/mol . It is also known by other names such as N-phenyl-glycine dimethylamide and Acetamide, 2-anilino-N,N-dimethyl . This compound is characterized by its unique structure, which includes an aniline group attached to a dimethylacetamide moiety.
Mechanism of Action
Target of Action
The primary target of 2-Anilino-N,N-dimethylacetamide (also known as N,N-dimethyl-2-(phenylamino)acetamide) is the Nuclear Factor Kappa B (NF-κB) pathway . This pathway plays a crucial role in regulating the immune response to infection and is involved in cellular responses to stimuli such as stress, cytokines, free radicals, and heavy metals .
Mode of Action
2-Anilino-N,N-dimethylacetamide interacts with its targets by inhibiting the NF-κB pathway . Specifically, it significantly inhibits the degradation of nuclear factor of kappa light polypeptide gene enhancer in B cell inhibitor a (IκBα) in lipopolysaccharide (LPS)-stimulated cells . This inhibition results in the suppression of the secretion of proinflammatory cytokines .
Biochemical Pathways
The compound affects the NF-κB pathway, leading to downstream effects on the expression of various genes involved in inflammation . By inhibiting the degradation of IκBα, 2-Anilino-N,N-dimethylacetamide prevents the activation of NF-κB, thereby suppressing the production of proinflammatory cytokines .
Pharmacokinetics
The compound has a molecular weight of 17823100, a density of 1094g/cm3, and a boiling point of 3368ºC at 760 mmHg . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of 2-Anilino-N,N-dimethylacetamide’s action include the suppression of proinflammatory cytokines in LPS-induced cells . This results in an anti-inflammatory effect, which has been shown to prevent inflammation-induced preterm birth in a murine model .
Action Environment
It’s worth noting that the compound’s action can be influenced by the concentration of the compound in the solution
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-2-(phenylamino)acetamide typically involves the reaction of aniline with N,N-dimethylacetamide under specific conditions. One common method includes the use of acetic anhydride as a catalyst to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: N,N-dimethyl-2-(phenylamino)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the substituent being introduced, but typical reagents include halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N,N-dimethyl-2-(phenylamino)acetamide has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
2-Anilino-N,N-diethylacetamide: This compound has a similar structure but with ethyl groups instead of methyl groups.
N,N-Dimethylacetamide: A simpler compound without the aniline group, used primarily as a solvent.
Uniqueness: N,N-dimethyl-2-(phenylamino)acetamide is unique due to its combination of an aniline group with a dimethylacetamide moiety, providing distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
2-anilino-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-12(2)10(13)8-11-9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCBUWNEWJFXJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CNC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70162301 |
Source


|
| Record name | Acetamide, 2-anilino-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70162301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14307-89-2 |
Source


|
| Record name | Acetamide, 2-anilino-N,N-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014307892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, 2-anilino-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70162301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














